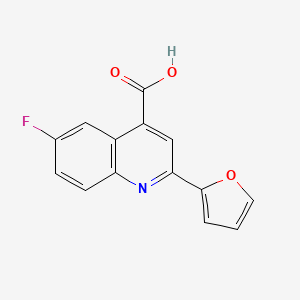

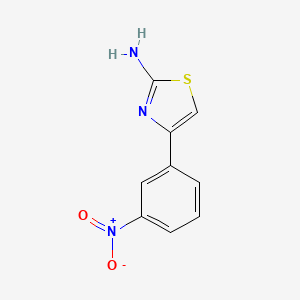

![molecular formula C14H14N2O2 B1299989 Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine CAS No. 353779-52-9](/img/structure/B1299989.png)

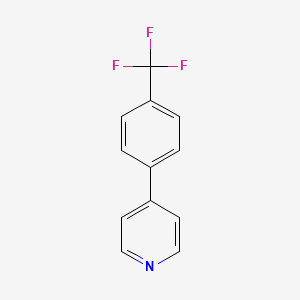

Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine, also known as BDPMA, is a novel compound that has been studied for its potential as a therapeutic agent for various diseases. BDPMA is a member of the pyridin-4-ylmethyl-amine family, which includes compounds with similar chemical structures. BDPMA has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. BDPMA has also been studied for its potential to act as an inhibitor of the enzyme thromboxane synthase (TXS), which is involved in platelet aggregation and clotting. Additionally, BDPMA has been studied for its potential to act as an agonist of the G-protein coupled receptor, GPR55, which is involved in several physiological processes such as inflammation, pain, and appetite.

Applications De Recherche Scientifique

Anticancer Applications

This compound has been used in the design and synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Some of these compounds have shown promising results, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Cell Cycle Arrest and Apoptosis Induction

Further mechanistic studies have revealed that these compounds can cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . This makes them potential candidates for further development as anticancer agents.

Antitumor Applications

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines have been synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some of these compounds have shown potent growth inhibition properties with IC50 values generally below 5 μM against these three human cancer cells lines .

Design and Synthesis of Antitubulin Agents

The compound has been used in the design and synthesis of a series of indole-based compounds based on the structures of antitubulin molecules . These compounds have been further explored for their utility as anticancer agents .

Structure-Activity Relationship Studies

The compound has been used in detailed structure-activity relationship studies, which have culminated in the identification of more active analogs . These studies have helped develop a comprehensive understanding of the structure-activity relationships of indole anticancer molecules .

Development of Potential Antitumor Agents

One of the compounds synthesized using “Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine”, compound C27, has shown potent activities against HeLa and A549 cell lines . It has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . Therefore, it could be developed as a potential antitumor agent .

Mécanisme D'action

Target of Action

Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines .

Result of Action

The compound has demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This suggests that the compound’s action results in significant molecular and cellular effects, including the inhibition of cell proliferation.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-pyridin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-13-14(18-10-17-13)7-12(1)9-16-8-11-3-5-15-6-4-11/h1-7,16H,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGCQMVKRPFZEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353367 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(pyridin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

353779-52-9 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(pyridin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299907.png)

![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1299925.png)